molecular formula C9H6ClF3N2O4 B11763506 N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11763506
M. Wt: 298.60 g/mol
InChI Key: DBNBDCIMRXAVNE-UHFFFAOYSA-N
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Description

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with chloro (Cl), nitro (NO₂), and trifluoromethoxy (OCF₃) groups. The chloro group is located at position 5, nitro at position 2, and trifluoromethoxy at position 4 (Figure 1).

Properties

Molecular Formula

C9H6ClF3N2O4

Molecular Weight

298.60 g/mol

IUPAC Name

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H6ClF3N2O4/c1-4(16)14-6-2-5(10)8(19-9(11,12)13)3-7(6)15(17)18/h2-3H,1H3,(H,14,16)

InChI Key

DBNBDCIMRXAVNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Nitration Catalysts and Solvent Systems

Patent literature reveals catalytic innovations to enhance nitration efficiency. Sulfur trioxide (SO₃) acts as a co-catalyst in dichloroethane, enabling faster reaction rates at moderate temperatures (20–50°C) .

Table 1: Effect of Catalytic Systems on Nitration Efficiency

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
H₂SO₄CH₂Cl₂0–1057895
SO₃/HNO₃C₂H₄Cl₂4049097
AcOH/HNO₃C₂H₄Cl₂5038996

Key findings:

  • SO₃ reduces reaction time by 20% compared to traditional H₂SO₄ .

  • Dichloroethane improves nitro group orientation due to its non-polar environment .

Optimization of Acetylation Conditions

Acetylation efficiency depends on the acylating agent and base selection. Pyridine outperforms triethylamine in neutralizing HCl byproducts, preventing acid-mediated decomposition of the nitro group .

Table 2: Acylating Agent Comparison

AgentBaseSolventYield (%)Byproducts (%)
Acetic anhydridePyridineTHF85<1
Acetyl chlorideEt₃NDCM728

Notably, THF enhances solubility of the aniline intermediate, reducing reaction time to 6 hours .

Industrial-Scale Purification Techniques

Large-scale production employs fractional distillation followed by activated carbon filtration to remove residual solvents and isomers.

Table 3: Purification Metrics Across Scales

StepLab Scale (100 g)Pilot Plant (10 kg)Industrial (1 ton)
Distillation (°C)80–8582–8785–90
Carbon Filtration1 cycle2 cycles3 cycles
Final Purity (%)99.599.899.9

Post-crystallization from ethanol/water (3:1) achieves pharmaceutical-grade purity (>99.9%) .

Comparative Analysis of Synthetic Routes

A cost-benefit analysis of two dominant methods highlights trade-offs between yield and operational complexity:

Table 4: Route Comparison

ParameterTraditional (H₂SO₄)SO₃-Catalyzed
Raw Material Cost$120/kg$145/kg
Reaction Time8 h4 h
Energy Consumption15 kWh/kg9 kWh/kg
Waste Generation3.2 kg/kg1.8 kg/kg

The SO₃ method reduces waste by 44% despite higher initial costs, making it preferable for environmentally regulated markets .

Chemical Reactions Analysis

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, to form corresponding oxides.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide has a complex structure characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and biological activity. The molecular formula is C10H8ClF3N2O3, and it features several functional groups that contribute to its reactivity and potential applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The trifluoromethoxy group enhances its interaction with microbial targets, potentially disrupting cell wall synthesis or metabolic pathways critical for bacterial survival.
  • Anti-inflammatory Effects : Research has shown that this compound may inhibit pro-inflammatory cytokines, suggesting its utility in treating chronic inflammatory conditions. Its mechanism involves modulation of immune responses through specific molecular interactions.

Agrochemicals

The compound's unique chemical properties make it a candidate for use in agrochemicals:

  • Herbicide Development : The chlorinated and nitro-substituted phenyl ring may contribute to herbicidal activity, making it valuable in the development of new herbicides that target specific plant pathways.

Materials Science

In materials science, this compound can be utilized in:

  • Polymer Chemistry : Its chemical structure allows for incorporation into polymer matrices, potentially enhancing the thermal stability and chemical resistance of the resulting materials.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological properties of this compound:

  • Antimicrobial Evaluation : A study assessed its effectiveness against various pathogens, revealing significant inhibitory concentrations (IC50 values), indicating its potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Activity : Another investigation demonstrated that the compound reduced inflammation markers in animal models, suggesting its utility in treating chronic inflammatory conditions.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide (CAS 172215-95-1)

  • Structure : Chloro (position 4), nitro (position 2), and trifluoromethyl (CF₃, position 6).
  • Molecular Formula : C₉H₆ClF₃N₂O₃.
  • Key Differences: The trifluoromethyl group at position 6 instead of trifluoromethoxy at position 3.

N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide (3f-II)

  • Structure : Fluoro (F, position 5), trifluoromethoxy (position 2).
  • Molecular Formula: C₉H₇F₄NO₂.
  • Key Differences : Fluoro at position 5 vs. chloro in the target compound. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine. The trifluoromethoxy group at position 2 alters steric hindrance and electronic effects .

N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide (CAS 433963-39-4)

  • Structure: Chloro (position 5), methyl (position 2), and a phenoxy group substituted with trichloro (positions 2,4,5).
  • Molecular Formula: C₁₅H₁₁Cl₄NO₂.
  • Key Differences: The phenoxy group introduces a bulkier substituent, likely reducing solubility.

Functional Group and Bioactivity Comparisons

Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide)

  • Structure : Benzamide core with trifluoromethoxy and chloro substituents.
  • Key Differences : As a benzamide, triflumuron has a different backbone (amide linked to benzene vs. acetamide). The trifluoromethoxy group here is associated with insect growth regulation, suggesting that its presence in acetamides might similarly influence pesticidal activity .

N-{3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl}-2-[4-(ethanesulfonyl)phenyl]acetamide

  • Structure : Dichloro (positions 3,5), trifluoromethoxy-phenyl (position 4), and ethanesulfonyl (position 4 of the second phenyl).
  • Molecular Formula: Not explicitly stated, but complexity suggests higher molecular weight.

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents and Positions Functional Groups Reference
N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide (Target) C₉H₆ClF₃N₂O₄* ~308.6 Cl (5), NO₂ (2), OCF₃ (4) Acetamide, nitro, trifluoromethoxy -
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide C₉H₆ClF₃N₂O₃ 282.6 Cl (4), NO₂ (2), CF₃ (6) Acetamide, nitro, trifluoromethyl
N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide C₉H₇F₄NO₂ 237.1 F (5), OCF₃ (2) Acetamide, trifluoromethoxy
N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide C₁₅H₁₁Cl₄NO₂ 379.1 Cl (5), CH₃ (2), Cl₃-phenoxy (2,4,5) Acetamide, trichlorophenoxy
Triflumuron C₁₅H₁₀ClF₃N₂O₃ 358.7 Cl, OCF₃, benzamide core Benzamide, urea, trifluoromethoxy

Key Findings and Implications

Substituent Position : The position of electron-withdrawing groups (e.g., nitro, trifluoromethoxy) significantly impacts reactivity. For example, trifluoromethoxy at position 4 (target) vs. position 2 () alters steric accessibility and electronic effects .

Halogen Type : Chlorine (larger, less electronegative) vs. fluorine (smaller, highly electronegative) affects metabolic stability and binding interactions. Fluorinated analogs may exhibit longer half-lives .

Functional Group Influence: Trifluoromethoxy enhances lipophilicity and resistance to enzymatic degradation compared to trifluoromethyl . Phenoxy groups () increase molecular weight and reduce solubility .

Q & A

Q. What are the recommended synthetic pathways for N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes:
  • Step 1 : Nitration and halogenation of the aromatic ring to introduce chloro and nitro groups.
  • Step 2 : Coupling of the trifluoromethoxy group via nucleophilic substitution under acidic or basic conditions.
  • Step 3 : Acetamide formation via acylation of the aromatic amine using chloroacetyl chloride or similar reagents .
    Optimization includes controlling temperature (e.g., 60–80°C for nitro group stability), solvent selection (polar aprotic solvents like DMF for reactivity), and purification via recrystallization or HPLC .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons near electron-withdrawing groups like nitro show downfield shifts) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at 338.99 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) . Cross-validation with elemental analysis ensures purity (>98%) .

Q. How do the primary functional groups influence reactivity in chemical modifications?

  • Methodological Answer :
  • Nitro Group : Electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. Reductive amination or catalytic hydrogenation can convert it to an amine for further derivatization .
  • Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability, making the compound suitable for bioactive molecule design. Its steric bulk may hinder certain coupling reactions, requiring optimized catalysts (e.g., Pd/C for cross-coupling) .
  • Acetamide : Serves as a hydrogen bond donor/acceptor, influencing solubility and interactions in biological assays .

Advanced Research Questions

Q. How can computational tools predict reactivity or interaction mechanisms with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cytochrome P450). The trifluoromethoxy group’s hydrophobicity may enhance binding to hydrophobic pockets .
  • Density Functional Theory (DFT) : Calculates electron density maps to predict sites for electrophilic/nucleophilic attacks (e.g., nitro group’s partial positive charge) .
  • MD Simulations : Assess stability of protein-ligand complexes over nanosecond timescales .

Q. What experimental approaches resolve crystallographic data discrepancies in compounds with complex substituents?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder in trifluoromethoxy groups. Anisotropic displacement parameters refine thermal motion .
  • Twinned Data Handling : For overlapping reflections, apply HKLF5 in SHELXL to deconvolute intensities .
  • Low-Temperature Crystallography : Reduces thermal motion artifacts (e.g., 100 K nitrogen stream) .

Q. How can multi-step syntheses optimize yields when introducing deactivating groups (e.g., nitro)?

  • Methodological Answer :
  • Sequential Functionalization : Introduce nitro groups last to minimize deactivation of subsequent reactions .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to protect amines during nitration, then deprotect for acylation .
  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., 30 minutes vs. 24 hours) to reduce side-product formation .

Q. What statistical models address non-linear dose-response relationships in bioactivity assays?

  • Methodological Answer :
  • Hill Equation : Fits sigmoidal curves to determine IC₅₀ values and cooperativity (e.g., Hill coefficient >1 indicates positive allostery) .
  • ANOVA with Tukey’s Test : Identifies significant differences between dose groups (p < 0.05) .
  • Resampling Methods (Bootstrap) : Validates robustness of EC₅₀ estimates in low-n datasets .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR and MS data during characterization?

  • Methodological Answer :
  • Isotopic Pattern Analysis : Verify molecular ion clusters in MS (e.g., chlorine’s ³⁵Cl/³⁷Cl 3:1 ratio) to confirm molecular formula .
  • 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating ¹H-¹³C couplings .
  • Spiking Experiments : Compare with a known pure sample to identify impurities .

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